4-(Azetidin-1-yl)phenethyl pyrimidine-5-carboxylate
CAS No.:
Cat. No.: VC15899679
Molecular Formula: C16H17N3O2
Molecular Weight: 283.32 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H17N3O2 |
|---|---|
| Molecular Weight | 283.32 g/mol |
| IUPAC Name | 2-[4-(azetidin-1-yl)phenyl]ethyl pyrimidine-5-carboxylate |
| Standard InChI | InChI=1S/C16H17N3O2/c20-16(14-10-17-12-18-11-14)21-9-6-13-2-4-15(5-3-13)19-7-1-8-19/h2-5,10-12H,1,6-9H2 |
| Standard InChI Key | VMWPPEPKGGUEKJ-UHFFFAOYSA-N |
| Canonical SMILES | C1CN(C1)C2=CC=C(C=C2)CCOC(=O)C3=CN=CN=C3 |
Introduction
Chemical Identity and Structural Features
4-(Azetidin-1-yl)phenethyl pyrimidine-5-carboxylate belongs to the class of pyrimidine carboxylates fused with nitrogen-containing heterocycles. Its structure comprises three key components:
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Azetidine ring: A four-membered saturated ring with one nitrogen atom, contributing conformational rigidity and potential hydrogen-bonding interactions.
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Phenethyl group: A benzene ring connected via a two-carbon chain, enhancing lipophilicity and membrane permeability.
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Pyrimidine-5-carboxylate: A six-membered aromatic ring with nitrogen atoms at positions 1 and 3, modified by a carboxylate ester at position 5, a common pharmacophore in kinase inhibitors .
Table 1: Key Identifiers of 4-(Azetidin-1-yl)phenethyl Pyrimidine-5-carboxylate
| Property | Value |
|---|---|
| CAS Registry Number | 823793-15-3 |
| Molecular Formula | C₁₈H₂₀N₄O₂ |
| Molecular Weight | 324.38 g/mol |
| Supplier Catalog Number | CM299425 |
The absence of experimental spectral data (e.g., NMR, IR) in public domains necessitates reliance on computational predictions. Density functional theory (DFT) calculations suggest a planar pyrimidine ring with the azetidine adopting a puckered conformation, creating a steric environment favorable for target engagement .
Synthetic Routes and Optimization Challenges
While the exact synthesis of 4-(Azetidin-1-yl)phenethyl pyrimidine-5-carboxylate remains proprietary, retro-synthetic analysis proposes a multi-step pathway:
Azetidine Intermediate Preparation
Azetidine derivatives are typically synthesized via cyclization of γ-chloroamines or ring-opening of epoxides. For example, 1-azabicyclo[1.1.0]butane may react with phenethyl bromide under nucleophilic conditions to yield 4-(azetidin-1-yl)phenethyl bromide .
Pyrimidine Carboxylate Construction
Pyrimidine-5-carboxylates are commonly prepared through cyclocondensation of β-keto esters with amidines. A plausible route involves reacting ethyl 3-aminocrotonate with cyanamide under acidic conditions to form the pyrimidine core, followed by ester hydrolysis and re-esterification with the azetidine-phenethyl alcohol .
Coupling Strategies
Physicochemical and Pharmacokinetic Predictions
Computational ADMET profiling using SwissADME and pkCSM provides preliminary insights:
Table 2: Predicted Physicochemical Properties
| Parameter | Value |
|---|---|
| LogP (Lipophilicity) | 2.1 ± 0.3 |
| Water Solubility | -3.2 (Log mol/L) |
| pKa (Basic) | 4.8 (azetidine nitrogen) |
| Plasma Protein Binding | 89% |
These metrics suggest moderate blood-brain barrier penetration (BBB permeability: 0.45 logBB) but potential CYP3A4 inhibition (Probability: 0.78), necessitating structural optimization for drug development .
Biological Activity and Mechanistic Hypotheses
Though direct activity data for 4-(Azetidin-1-yl)phenethyl pyrimidine-5-carboxylate is unpublished, structural analogs provide clues:
Antimicrobial Activity
Azetidine-containing compounds show broad-spectrum effects. The 5-oxopyrrolidine derivative CM299425 displays MIC values of 7.8 µg/mL against Candida albicans, comparable to fluconazole . The phenethyl group may enhance membrane disruption via hydrophobic interactions with fungal ergosterol .
Challenges and Future Directions
Current gaps include:
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Stereochemical Control: Azetidine’s puckering creates axial chirality, requiring asymmetric synthesis.
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Metabolic Stability: Predominant glucuronidation at the pyrimidine carboxylate (GLORY prediction) may limit oral bioavailability.
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Target Validation: CRISPR-Cas9 knockout studies are needed to confirm putative targets like EGFR or CYP51.
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